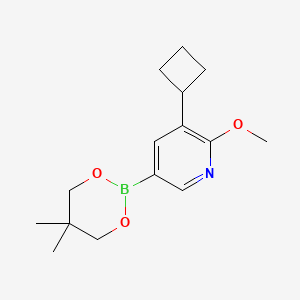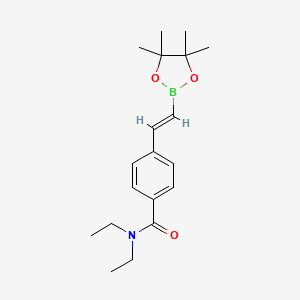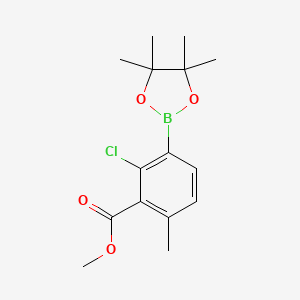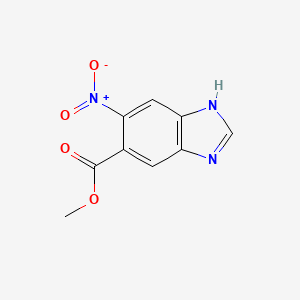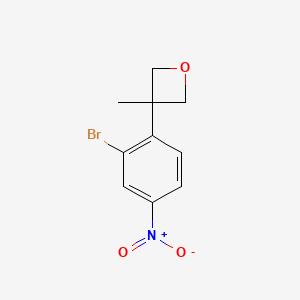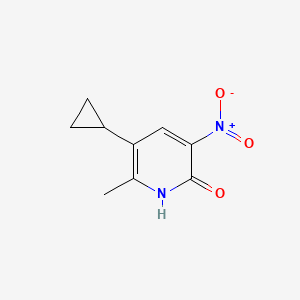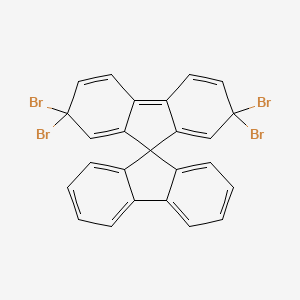
2,2,7,7-Tetrabromo-9,9-spirobifluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,7,7-Tetrabromo-9,9-spirobifluorene is a derivative of spirobifluorene, a compound known for its unique structural properties. This compound is characterized by the presence of four bromine atoms attached to the spirobifluorene core, which significantly influences its chemical behavior and applications. It is primarily used as a blue-emitting material in electroluminescent devices due to its high photoluminescence efficiency and good chemical stability .
準備方法
Synthetic Routes and Reaction Conditions
2,2,7,7-Tetrabromo-9,9-spirobifluorene can be synthesized through the bromination of 9,9-spirobifluorene. The process involves using bromine as the oxidizing agent and iron (III) chloride as the catalyst. This reaction typically yields the desired compound in quantitative amounts . Another method involves the reaction of 2-bromobiphenyl Grignard reagent with 9-fluorenone to produce 9-(2-biphenyl)-9-fluorenol, which is then cyclized to form 9,9-spirobifluorene. This intermediate is subsequently brominated using sodium bromide and hydrogen peroxide in 1,2-dichloroethane to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of bromine and iron (III) chloride in a controlled environment ensures high yield and purity of the compound.
化学反応の分析
Types of Reactions
2,2,7,7-Tetrabromo-9,9-spirobifluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups, allowing for further modification of the compound.
Oxidation and Reduction:
Common Reagents and Conditions
Bromination: Bromine and iron (III) chloride are commonly used for the bromination of 9,9-spirobifluorene.
Substitution: Various nucleophiles can be used to substitute the bromine atoms, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups.
科学的研究の応用
2,2,7,7-Tetrabromo-9,9-spirobifluorene has several scientific research applications:
Organic Light Emitting Diodes (OLEDs): It is used as a blue-emitting material in OLEDs due to its high photoluminescence efficiency and good chemical stability.
Semiconducting Molecules: The compound serves as an intermediate for the synthesis of semiconducting molecules and polymers with a spirobifluorene core, which are used in highly efficient OLEDs and perovskite solar cells.
Electroluminescent Devices: Its unique structural properties make it suitable for use in various electroluminescent devices.
作用機序
The mechanism by which 2,2,7,7-tetrabromo-9,9-spirobifluorene exerts its effects is primarily related to its structural properties. The spirobifluorene linkage in the molecule helps decrease crystallization tendency and increases color stability by preventing the formation of aggregates or excimers . This results in high photoluminescence efficiency and good chemical stability, making it an effective material for use in electroluminescent devices.
類似化合物との比較
Similar Compounds
2,2,7,7-Tetrakis(N,N-diphenylamino)-9,9-spirobifluorene: This compound is used as a hole transport material in perovskite solar cells.
1,1,2,2-Tetrakis(4-bromophenyl)ethylene: Another brominated compound with similar applications in organic electronics.
Uniqueness
2,2,7,7-Tetrabromo-9,9-spirobifluorene is unique due to its high glass-transition temperature, excellent thermal stability, and solubility in common organic solvents. These properties make it suitable for use in multi-layer devices fabricated by thermal cross-linking of cast films .
特性
分子式 |
C25H14Br4 |
|---|---|
分子量 |
634.0 g/mol |
IUPAC名 |
2',2',7',7'-tetrabromo-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C25H14Br4/c26-23(27)11-9-17-18-10-12-24(28,29)14-22(18)25(21(17)13-23)19-7-3-1-5-15(19)16-6-2-4-8-20(16)25/h1-14H |
InChIキー |
IIONJHZOGUNXON-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC(C=CC5=C6C4=CC(C=C6)(Br)Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


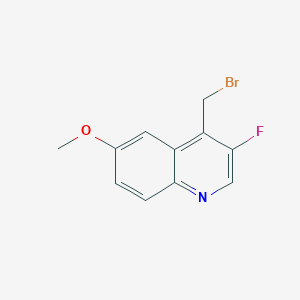
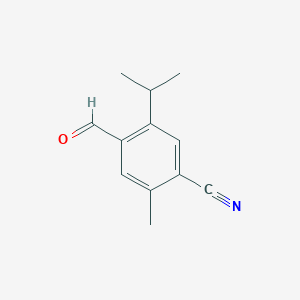
![1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13923768.png)
![3-(6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B13923773.png)
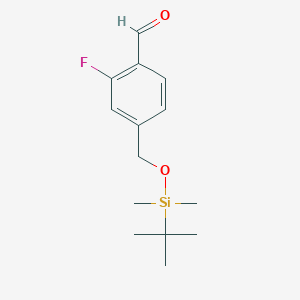
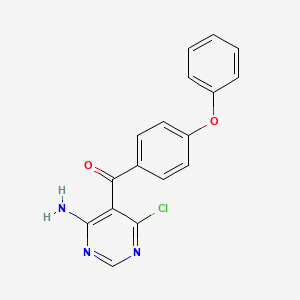
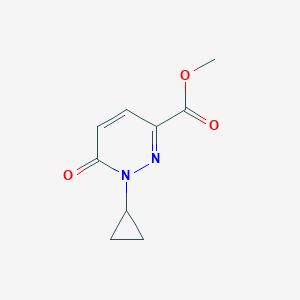
![[(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13923797.png)
